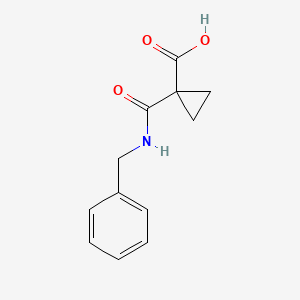
1-苄基氨基甲酰基-环丙烷羧酸
描述
Synthesis Analysis
The synthesis of cyclopropane derivatives is a topic of interest in several papers. For instance, an enantioselective synthesis of a benzyl carbamate cyclohexyl derivative is described, which involves an iodolactamization as a key step . Another paper discusses the synthesis of 1,1-cyclopropane aminoketones, which are obtained by a tandem reaction of α-amino aryl ketones with vinyl sulfonium salts . Additionally, the Wittig olefination of a cyclopropanecarboxylate is used as a tool for the synthesis of cyclopropyl amino acids . These methods could potentially be adapted for the synthesis of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid."
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is often confirmed using spectroscopic methods such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR) spectroscopy . These techniques would be essential in analyzing the molecular structure of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid" to confirm its identity and purity.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions. The 1,3-dipolar cycloaddition reaction is one such reaction, which has been used to synthesize benzo[f]isoindole-1,3-dicarboxylates . Another example is the 1,3-dipolar cycloaddition of C-phenyl carbamoyl-N-phenyl nitrone with cyclopropane derivatives, which proceeds via an asynchronous concerted mechanism . These reactions demonstrate the reactivity of cyclopropane derivatives and could be relevant to the chemical reactions of "1-Benzylcarbamoyl-cyclopropanecarboxylic acid."
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can vary widely. For example, the radical polymerization of certain cyclopropane monomers results in hard, transparent, crosslinked polymers, indicating the potential of these compounds in materials science . The solubility, melting point, and other physical properties would be important to characterize for "1-Benzylcarbamoyl-cyclopropanecarboxylic acid" as well.
科学研究应用
合成和化学结构
1-苄基氨基甲酰基-环丙烷羧酸与各种环丙烷衍生物有关,这些衍生物因其独特的化学性质和合成方法而受到研究。例如,与1-苄基氨基甲酰基-环丙烷羧酸密切相关的1-(二乙氧基膦酰基)环丙烷羧酸酯的合成是使用末端1,2-二醇环状硫酸盐实现的,这证明了环丙烷衍生物在化学合成中的多功能性(Krawczyk 等人,2010)。
生物活性和应用
环丙烷衍生物,包括与1-苄基氨基甲酰基-环丙烷羧酸类似的衍生物,由于其生物活性而备受关注。由于环丙基的性质,这些化合物通常选择性地抑制酶。例如,结构相关的1-氨基环丙烷羧酸 (ACC) 及其衍生物因其在植物中作为乙烯前体的作用而闻名,影响果实成熟等过程(Groth 等人,1993)。
结构研究和建模
含有环丙烷单元的化合物的结构分析和建模,类似于1-苄基氨基甲酰基-环丙烷羧酸,揭示了独特的性质,例如八元氢键环的形成,这可能对设计新型分子结构产生影响(Abele 等人,1999)。
监测和环境分析
环丙烷羧酸衍生物已用于环境监测方法的开发,例如分析人尿中的拟除虫菊酯代谢物。这证明了它们在分析化学和环境健康研究中的潜在应用(Arrebola 等人,1999)。
有机合成和药物开发
与1-苄基氨基甲酰基-环丙烷羧酸密切相关的对映体纯1-氨基环丙基膦酸的合成已被探索用于其在开发新药中的潜力。此类研究突出了环丙烷衍生物在药物化学中的重要性(Meiresonne 等人,2012)。
安全和危害
属性
IUPAC Name |
1-(benzylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10(12(6-7-12)11(15)16)13-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPURTBBOFIUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylcarbamoyl-cyclopropanecarboxylic acid | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenoxy)-1-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-methylpropan-1-one](/img/structure/B2503112.png)
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)
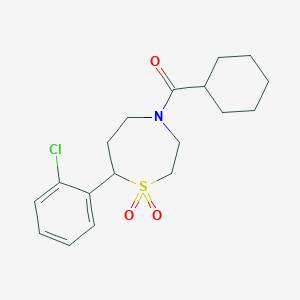
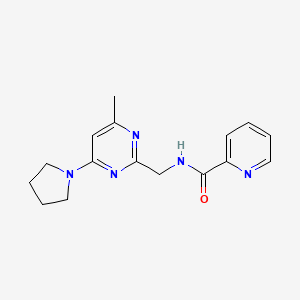
![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)
![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)
![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)
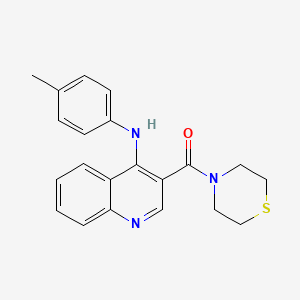
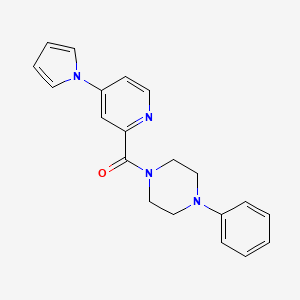
![2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2503128.png)

![2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B2503130.png)